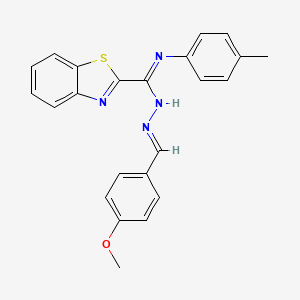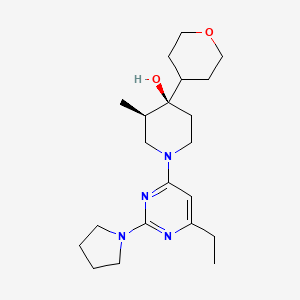
dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" is a chemical compound that belongs to the class of 1,4-dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylates. These compounds are notable for their diverse applications in pharmacology and organic chemistry.
Synthesis Analysis
The synthesis of similar compounds, particularly those in the 1,4-dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylate class, often involves multi-step reactions. For instance, Ashimori et al. (1991) described the synthesis of optically active derivatives of this class via a resolution process using quinidine and cinchonidine (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyridine ring substituted with various groups, which significantly influences their chemical and physical properties. The structure has been determined through methods like X-ray crystallography, NMR, and IR spectroscopy, as demonstrated in studies by Maru and Shah (2013) on similar compounds (Maru & Shah, 2013).
Chemical Reactions and Properties
These compounds exhibit diverse chemical reactivities, depending on the nature of the substituents on the pyridine ring. They are often involved in reactions like Michael addition, as reported by Sun et al. (2011) for related compounds (Sun et al., 2011).
Aplicaciones Científicas De Investigación
Enzymatic Resolution and Hydrolysis
A study by Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. Derivatives with spacers containing a hydrolyzable group were synthesized and subjected to hydrolysis, highlighting the potential for preparing enantiomerically pure compounds in pharmaceutical research Sobolev et al., 2002.
Catalytic Acetylation
Connors and Albert (1973) reported the catalytic acetylation of hydroxy compounds using 4-dimethylaminopyridine, showcasing a method with significantly higher catalytic activity than traditional methods. This research underlines the utility of dimethylaminopyridine derivatives in analytical chemistry for the determination of hydroxy groups Connors & Albert, 1973.
Reaction Mechanism Exploration
Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, providing insights into the reaction mechanism and highlighting the compound's efficiency and recyclability in organic synthesis Liu et al., 2014.
Synthesis of Fused Derivatives
Yavari and Hossaini (2006) described the synthesis of fused α-methylene-γ-butyrolactone derivatives through the reaction of dimethyl acetylenedicarboxylate with various phenols. This work contributes to the field of organic synthesis by providing a method to generate structurally complex molecules with potential applications in material science and pharmaceuticals Yavari & Hossaini, 2006.
Neuroprotective Agent Development
Kazda and Towart (2005) investigated nimodipine, a compound structurally related to dimethyl 4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as a calcium antagonistic drug with a preferential cerebrovascular action. Their research highlights the potential use of such compounds in preventing cerebral vasospasm and treating cerebral ischemia, showcasing the relevance of these compounds in developing neuroprotective therapies Kazda & Towart, 2005.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-14(18)11-7-16-8-12(15(19)21-2)13(11)9-3-5-10(17)6-4-9/h3-8,13,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNAFKBJEYVKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5512575.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)

![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5512595.png)
![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)
![(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5512605.png)

![1-[(4-biphenylyloxy)acetyl]azepane](/img/structure/B5512617.png)

![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)

![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)
![4-[(4-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5512679.png)